molecular formula C18H17NO3 B12941501 3-(Pyridin-3-yl)propyl 2H-chromene-3-carboxylate

3-(Pyridin-3-yl)propyl 2H-chromene-3-carboxylate

Cat. No.: B12941501
M. Wt: 295.3 g/mol
InChI Key: NWUPPVYUGLJMJJ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)propyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes, also known as benzopyrans, are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmacological properties. The compound combines a pyridine ring with a chromene moiety, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)propyl 2H-chromene-3-carboxylate typically involves the condensation of 2H-chromene-3-carboxylic acid with 3-(pyridin-3-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)propyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chromene moiety to dihydrochromene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce dihydrochromenes .

Scientific Research Applications

3-(Pyridin-3-yl)propyl 2H-chromene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases like cancer, Alzheimer’s, and bacterial infections.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)propyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Additionally, the compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a pyridine ring and a chromene moiety, which enhances its versatility and potential for various applications. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to other similar compounds .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-pyridin-3-ylpropyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H17NO3/c20-18(21-10-4-6-14-5-3-9-19-12-14)16-11-15-7-1-2-8-17(15)22-13-16/h1-3,5,7-9,11-12H,4,6,10,13H2

InChI Key

NWUPPVYUGLJMJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCCCC3=CN=CC=C3

Origin of Product

United States

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